molecular formula C13H18N2O5 B11962804 ethyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate

ethyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate

Cat. No.: B11962804
M. Wt: 282.29 g/mol
InChI Key: OXVLHYLQPYDXCR-RIYZIHGNSA-N
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Description

Ethyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate is an organic compound with the molecular formula C13H18N2O5. It is known for its trans configuration with respect to the C=N bond, and the dihedral angle between the benzene ring and the hydrazinecarboxylic acid plane is approximately 49.75°

Preparation Methods

The synthesis of ethyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate typically involves the condensation reaction between ethyl hydrazinecarboxylate and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

Ethyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target molecules. These interactions can influence various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Ethyl (2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

ethyl N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]carbamate

InChI

InChI=1S/C13H18N2O5/c1-5-20-13(16)15-14-8-9-6-10(17-2)12(19-4)11(7-9)18-3/h6-8H,5H2,1-4H3,(H,15,16)/b14-8+

InChI Key

OXVLHYLQPYDXCR-RIYZIHGNSA-N

Isomeric SMILES

CCOC(=O)N/N=C/C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CCOC(=O)NN=CC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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